molecular formula C12H10N2OS B8323919 Thiazolo(5,4-c)isoquinolin-5(4H)-one, 2,4-dimethyl- CAS No. 74123-30-1

Thiazolo(5,4-c)isoquinolin-5(4H)-one, 2,4-dimethyl-

Cat. No. B8323919
M. Wt: 230.29 g/mol
InChI Key: NJLCNUQPOVVDAG-UHFFFAOYSA-N
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Patent
US04232017

Procedure details

A suspension of 6.48 g. (0.030 mole) of 2-methyl-thiazolo[5,4-c]isoquinoline-5(4H)-one in 64 ml of dimethylformamide was added with 1.45 g of a 50% (by weight) suspension of sodium hydride in mineral oil (0.030 mole of sodium hydride). The resulting mixture was kept at 60° C. for 2 hours and, after cooling to room temperature, was added with 2.37 ml (0.038 mole) of methyl iodide and heated for 1 hour at 60° C. After evaporating the solvent, the residue was taken up with water and the obtained solid was collected, washed with water, dried and finally crystallized from methylene chloride/methanol. Yield 4.5 (65%) of the title compound. M.p. 174-176. The compound is the N-isomer.
Name
2-methyl-thiazolo[5,4-c]isoquinoline-5(4H)-one
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[NH:5][C:6](=[O:15])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1.[H-].[Na+].[CH3:18]I>CN(C)C=O>[CH3:1][C:2]1[S:3][C:4]2[N:5]([CH3:18])[C:6](=[O:15])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1 |f:1.2|

Inputs

Step One
Name
2-methyl-thiazolo[5,4-c]isoquinoline-5(4H)-one
Quantity
0.03 mol
Type
reactant
Smiles
CC=1SC=2NC(C=3C=CC=CC3C2N1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.03 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
64 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.37 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 6.48 g
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 hour at 60° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the obtained solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
finally crystallized from methylene chloride/methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
CC=1SC=2N(C(C=3C=CC=CC3C2N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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